molecular formula C11H8ClN3O2 B14295071 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- CAS No. 126245-52-1

2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano-

Cat. No.: B14295071
CAS No.: 126245-52-1
M. Wt: 249.65 g/mol
InChI Key: TULDSTUSTBAXAC-UHFFFAOYSA-N
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Description

2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- is a chemical compound known for its unique structure and properties It is characterized by the presence of a propenamide group, an aminocarbonyl group, a chlorophenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 4-chlorobenzylidenemalononitrile. This intermediate is then reacted with acrylamide under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties could be related to the inhibition of specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-(aminocarbonyl)-3-(4-bromophenyl)-2-cyano-
  • 2-Propenamide, N-(aminocarbonyl)-3-(4-fluorophenyl)-2-cyano-
  • 2-Propenamide, N-(aminocarbonyl)-3-(4-methylphenyl)-2-cyano-

Uniqueness

Compared to these similar compounds, 2-Propenamide, N-(aminocarbonyl)-3-(4-chlorophenyl)-2-cyano- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

126245-52-1

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

N-carbamoyl-3-(4-chlorophenyl)-2-cyanoprop-2-enamide

InChI

InChI=1S/C11H8ClN3O2/c12-9-3-1-7(2-4-9)5-8(6-13)10(16)15-11(14)17/h1-5H,(H3,14,15,16,17)

InChI Key

TULDSTUSTBAXAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC(=O)N)Cl

Origin of Product

United States

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